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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Tertiapin-Q, a

potent blocker of inwardly rectifying potassium (Kir) channels, in patch clamp electrophysiology

experiments. Tertiapin-Q is a stable, synthetic derivative of Tertiapin, a peptide toxin isolated

from European honey bee venom. Its stability and high affinity for specific potassium channel

subtypes make it a valuable tool for investigating the physiological and pathophysiological roles

of these channels.

Introduction to Tertiapin-Q
Tertiapin-Q is a 21-amino acid peptide that acts as a potent blocker of G-protein-coupled

inwardly rectifying potassium (GIRK or Kir3) channels and renal outer medullary potassium

(ROMK or Kir1.1) channels.[1][2] It is a more stable derivative of the native Tertiapin, where

the methionine residue, susceptible to oxidation, has been replaced with glutamine.[1][3] This

substitution prevents loss of activity due to oxidation without altering its inhibitory profile.[3]

While highly potent at Kir channels, it's important to note that Tertiapin-Q can also block large

conductance Ca2+-activated K+ (BK) channels, often in a use-dependent manner.[1][4]

Mechanism of Action
Tertiapin-Q physically occludes the ion conduction pore of susceptible potassium channels.[1]

[3] It is thought to insert its C-terminal α-helix into the external vestibule of the channel, thereby
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blocking the flow of potassium ions.[1][3] The interaction is characterized by high affinity, with

binding constants in the nanomolar range for its primary targets.

Quantitative Data: Inhibitory Profile of Tertiapin-Q
The following table summarizes the reported inhibitory constants (Ki) and half-maximal

inhibitory concentrations (IC50) of Tertiapin-Q for various potassium channels. These values

are crucial for designing experiments with appropriate concentrations to achieve desired

channel blockade.

Channel
Subtype

Reported Ki Reported IC50
Species/Expre
ssion System

Reference

ROMK1 (Kir1.1) 1.3 nM 0.57 µM
Rat ROMK in

293T cells
[5]

GIRK1/4

(Kir3.1/3.4)
13.3 nM 1.25 µM

Mouse GIRK1/4

in 293T cells
[5]

GIRK1/2

(Kir3.1/3.2)
- 0.61 µM

Mouse GIRK1/2

in 293T cells
[5]

BK Channels - 5.8 nM

Recombinant

human BK

channels in

Xenopus oocytes

[1][4]

Kir2.1 Not selective >10 µM
Kir2.1 expressing

cell line
[5]

Note: IC50 values can vary depending on the experimental conditions, including the expression

system and the specific voltage protocols used.

Experimental Protocols
Preparation of Tertiapin-Q Stock Solution
Proper handling and storage of Tertiapin-Q are essential for maintaining its activity.
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Reconstitution: Tertiapin-Q is typically supplied as a lyophilized powder. Reconstitute the

peptide in high-purity water to a stock concentration of 1-2 mg/ml.

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid

repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.

Working Solution: On the day of the experiment, dilute the stock solution to the desired final

concentration in the extracellular (bath) solution. It is recommended to prepare fresh working

solutions daily.

Whole-Cell Patch Clamp Protocol for Studying GIRK
Channels
This protocol is adapted from studies investigating the effect of Tertiapin-Q on GIRK channels

expressed in a mammalian cell line (e.g., HEK293T).[5][6]

4.2.1. Solutions
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Solution Component Concentration (mM)

Extracellular (Tyrode's)

Solution
NaCl 140

KCl 5.4

NaH2PO4 0.33

CaCl2 2

MgCl2 1

HEPES 5

Glucose 5.5

pH adjusted to 7.4 with NaOH

High K+ Extracellular Solution

(for GIRK recording)
NaCl 95

KCl 50

Other components same as

Tyrode's

pH adjusted to 7.4 with NaOH

Intracellular (Pipette) Solution K-aspartate 66

KCl 71.5

KH2PO4 1

EGTA 5

HEPES 5

MgATP 3

pH adjusted to 7.4 with KOH

4.2.2. Electrophysiological Recording
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Cell Culture: Grow cells expressing the GIRK channel subunits of interest on glass

coverslips.

Chamber Perfusion: Place a coverslip in the recording chamber on the microscope stage

and continuously perfuse with the high K+ extracellular solution to increase the driving force

for K+ and enhance inward currents.

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled

with the intracellular solution.

Giga-seal Formation: Approach a target cell with the patch pipette and apply gentle suction

to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane

patch under the pipette tip, establishing the whole-cell recording configuration.

Data Acquisition:

Clamp the cell at a holding potential of -70 mV.

Apply a series of voltage steps (e.g., from -150 mV to +10 mV in 10 mV increments for

400 ms) to elicit GIRK currents.

Record baseline currents in the absence of Tertiapin-Q.

Perfuse the recording chamber with the high K+ extracellular solution containing the

desired concentration of Tertiapin-Q (e.g., 100 nM to 1 µM).

Allow sufficient time for the drug to equilibrate and reach its full effect (typically a few

minutes).[7]

Record currents in the presence of Tertiapin-Q using the same voltage protocol.

To determine the reversibility of the block, wash out the Tertiapin-Q by perfusing with the

drug-free high K+ solution.

Diagrams
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Signaling Pathway: GIRK Channel Activation and
Inhibition by Tertiapin-Q
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Caption: GPCR activation leads to Gβγ subunit binding and opening of GIRK channels, a

process blocked by Tertiapin-Q.

Experimental Workflow: Patch Clamp Protocol
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Caption: A stepwise workflow for a whole-cell patch clamp experiment using Tertiapin-Q.
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Important Considerations and Troubleshooting
Specificity: While Tertiapin-Q is a potent blocker of GIRK and ROMK channels, its effects on

BK channels should be considered, especially in cell types where BK channels are

prominently expressed.[4] Use-dependent blockade of BK channels may require specific

voltage protocols to reveal.[4]

pH Sensitivity: The binding of Tertiapin-Q can be influenced by extracellular pH due to a

histidine residue in its sequence.[8] Ensure that the pH of your extracellular solutions is well-

buffered and consistent throughout the experiment.

Concentration-Response: It is advisable to perform a concentration-response curve to

determine the IC50 of Tertiapin-Q for the specific channel and expression system being

used.

Seal Stability: Maintaining a stable giga-ohm seal is critical for high-quality recordings. If the

seal is lost, discard the recording and obtain a new cell.

Cell Health: Use healthy, well-adhered cells for patching. Unhealthy cells will have a low

resting membrane potential and will not yield reliable data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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